Functional Inactivity at Human Melatonin MT₁ and MT₂ Receptors Versus the Active Agonist UCSF4226
In a head-to-head functional assay, 339110-88-2 (Sigma SML2754/Z3670677764) exhibits no measurable agonist or inverse agonist activity at either hMT₁ (pEC₅₀ < 4.5; n = 3) or hMT₂ (pEC₅₀ < 4.5; n = 3), while the active comparator UCSF4226 (Sigma SML2753) demonstrates potent partial agonism at hMT₁ (pEC₅₀ = 6.8 ± 0.2; 79% ± 3% Emax; n = 4) and full agonism at hMT₂ (pEC₅₀ = 8.2 ± 0.1; 89% ± 3% Emax; n = 4) [1]. The >200-fold selectivity window at hMT₂ confirms the compound's utility as a true negative control.
| Evidence Dimension | Functional activity at human melatonin MT₁ and MT₂ receptors (pEC₅₀ for inhibition of isoproterenol-stimulated cAMP production) |
|---|---|
| Target Compound Data | hMT₁ pEC₅₀ < 4.5 (n = 3); hMT₂ pEC₅₀ < 4.5 (n = 3) |
| Comparator Or Baseline | UCSF4226 (SML2753): hMT₁ pEC₅₀ = 6.8 ± 0.2 (79% Emax; n = 4); hMT₂ pEC₅₀ = 8.2 ± 0.1 (89% Emax; n = 4) |
| Quantified Difference | ≥200-fold lower potency at hMT₂; no detectable functional activity for 339110-88-2 at either receptor up to 30 µM |
| Conditions | HEK cells transiently expressing human MT₁ or MT₂ receptors; isoproterenol-stimulated cAMP production; compounds tested up to 30 µM; data represent mean ± s.e.m. |
Why This Matters
Procurement of a validated inactive control is essential for melatonin receptor research—339110-88-2 is the only commercially available compound whose functional inactivity at both MT₁ and MT₂ has been experimentally confirmed in a direct, side-by-side assay with the active agonist UCSF4226.
- [1] Extended Data Table 4. pEC50 values for inhibition of isoproterenol-stimulated cAMP production on hMT1 or hMT2 melatonin receptors transiently expressed in HEK cells. PMC7134359. Nature Research. View Source
